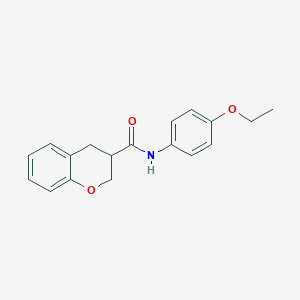
N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a dihydrobenzopyran ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyphenylamine and 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Condensation Reaction: The 4-ethoxyphenylamine is reacted with the 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo oxidation reactions, particularly at the dihydrobenzopyran ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
科学的研究の応用
Chemistry: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are of significant interest. It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.
作用機序
The mechanism of action of N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Coumarin Derivatives: Compounds with a benzopyran structure, known for their anticoagulant and antimicrobial properties.
Flavonoids: Naturally occurring compounds with a benzopyran core, exhibiting antioxidant and anti-inflammatory activities.
Uniqueness: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features The presence of the ethoxyphenyl group and the carboxamide moiety imparts distinct chemical and biological properties, differentiating it from other benzopyran derivatives
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-16-9-7-15(8-10-16)19-18(20)14-11-13-5-3-4-6-17(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJDRCKAABVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














